molecular formula C14H13NO2 B1463313 4-(3-Methoxybenzoyl)-2-methylpyridine CAS No. 1187169-47-6

4-(3-Methoxybenzoyl)-2-methylpyridine

Cat. No. B1463313
M. Wt: 227.26 g/mol
InChI Key: HRQRJPJBUYDREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-Methoxybenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position of the pyridine ring . The benzoyl group also has a methoxy group at the 3rd position .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FT-IR, and NMR . These techniques help in understanding the crystalline nature, functional groups, and vibrational modes of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include processes like chlorination, treatment with amines, and other organic reactions .

Scientific Research Applications

Crystallography and Molecular Interaction

Research on crystal structures, such as "4,4′-Bipyridine–2-methoxybenzoic acid," highlights the importance of molecular interactions like hydrogen bonding in forming complex crystal structures. These studies provide insights into how methoxybenzoic acid derivatives, including those similar to "4-(3-Methoxybenzoyl)-2-methylpyridine," participate in forming intricate molecular architectures. Such information is crucial for understanding compound behavior in different environments and can guide the design of new materials with desired properties (X. Qian & F. Liu, 2012).

Organic Synthesis and Chemical Reactivity

In the realm of organic synthesis, research into the reactivity and synthesis of methoxybenzyl and methoxyphenyl derivatives, akin to "4-(3-Methoxybenzoyl)-2-methylpyridine," sheds light on the development of novel compounds with potential biological or material applications. Studies on the synthesis of new pyridazinyl sulfonamide derivatives, for example, demonstrate the utility of methoxybenzyl groups in generating compounds with significant antibacterial activities (M. Mohamed, 2007).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives, which include methoxybenzylidene amino groups, underscore the potential of methoxybenzoyl derivatives in medical applications such as photodynamic therapy for cancer treatment. These compounds exhibit promising properties, including high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Material Science

In material science, the investigation of compounds containing methoxybenzoic acid derivatives aids in understanding the structural basis of luminescence and energy transfer in materials. Such studies can lead to the development of novel luminescent materials or enhance the efficiency of existing ones. The research on europium and terbium ortho-, meta-, and para-methoxybenzoates exemplifies this, revealing how methoxy groups influence the luminescence properties and energy transfer processes, potentially guiding the design of efficient organic light-emitting diodes (OLEDs) (K. Zhuravlev et al., 2011).

properties

IUPAC Name

(3-methoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-8-12(6-7-15-10)14(16)11-4-3-5-13(9-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQRJPJBUYDREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxybenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxybenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.